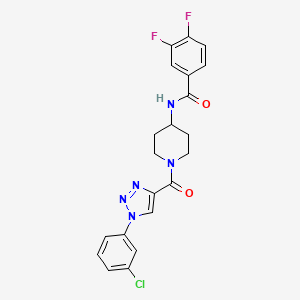

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide

Description

The compound N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide is a benzamide derivative featuring a triazole-linked 3-chlorophenyl group, a piperidine scaffold, and a 3,4-difluorobenzamide moiety. Its molecular formula is C22H17ClF2N4O2, with a calculated molecular weight of 450.85 g/mol.

Properties

IUPAC Name |

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClF2N5O2/c22-14-2-1-3-16(11-14)29-12-19(26-27-29)21(31)28-8-6-15(7-9-28)25-20(30)13-4-5-17(23)18(24)10-13/h1-5,10-12,15H,6-9H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKZZGWBLJGSEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClF2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide typically involves multiple steps, each requiring specific reagents and conditions

Formation of 1-(3-chlorophenyl)-1H-1,2,3-triazole: : This step involves the cycloaddition reaction between 3-chlorophenyl azide and a suitable alkyne, yielding the triazole core.

Carbonylation: : The triazole is then subjected to carbonylation to introduce the carbonyl group, forming the triazole-4-carbonyl derivative.

Introduction of Piperidin-4-yl Group: : The piperidin-4-yl group is attached to the carbonyl via nucleophilic substitution, typically using a piperidine derivative.

Attachment of 3,4-difluorobenzamide: : Finally, the 3,4-difluorobenzamide moiety is introduced through another substitution reaction, completing the synthesis.

Industrial Production Methods

For large-scale industrial production, the synthesis might be optimized using continuous flow chemistry or other scalable methods. Parameters like reaction temperature, solvent choice, and catalyst usage are critical for efficiency and yield.

Chemical Reactions Analysis

Potential Chemical Reactions

The compound undergoes reactions typical of its functional groups:

| Reaction Type | Description | Conditions |

|---|---|---|

| Amide Hydrolysis | Cleavage of the amide bond to form carboxylic acid and amine. | Acidic/basic conditions (e.g., HCl, NaOH) |

| Triazole Ring Stability | The triazole ring is generally stable under mild conditions but may react under extreme heat or UV irradiation. | High temperatures, UV light |

| Substitution Reactions | The 3-chlorophenyl group may undergo nucleophilic aromatic substitution if activated. | Strong nucleophiles (e.g., NH₃, OH⁻) |

Analytical and Monitoring Techniques

Reaction Monitoring :

-

Thin-layer chromatography (TLC) : Used to track reaction progress and purity.

-

High-performance liquid chromatography (HPLC) : Employed for quantitative analysis and impurity profiling.

Structural Characterization :

-

Nuclear magnetic resonance (NMR) : Confirms the integrity of the triazole, piperidine, and amide groups.

-

Mass spectrometry : Validates molecular weight (e.g., molecular weight of 439.467 g/mol for related analogs).

Reaction Conditions and Optimization

Stability and Reactivity

-

Amide Group : Susceptible to hydrolysis under acidic/basic conditions, affecting bioavailability.

-

Triazole Ring : Highly stable under physiological conditions but may react with strong oxidizing agents.

-

Difluorobenzamide : The electron-withdrawing fluorine atoms enhance stability and may influence reactivity in substitution reactions.

Research Findings from Analogous Compounds

Studies on similar triazole derivatives reveal:

-

Anticancer Activity : Some analogs exhibit nanomolar cytotoxicity against leukemia cells, suggesting potential therapeutic applications .

-

Enzyme Inhibition : Triazoles may interact with kinases or proteins involved in cell proliferation pathways.

-

Structure-Activity Relationships : Substitution patterns on the triazole and benzamide rings significantly influence biological activity .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing the triazole moiety demonstrate significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : Triazole compounds often inhibit key enzymes involved in tumor growth, such as thymidylate synthase (TS) and acetylcholinesterase (AChE). In vitro studies have reported IC50 values for related triazole derivatives ranging from 17.83 μM to 54.3 μM against breast cancer cell lines (MDA-MB-231 and MCF-7) .

Case Study: Antiproliferative Effects

A study on a series of triazole derivatives revealed that specific substitutions on the triazole ring significantly influenced antiproliferative activity. The most potent compounds exhibited IC50 values lower than established chemotherapeutics like Cisplatin .

Neuropharmacological Effects

The neuropharmacological potential of this compound is also noteworthy. Research has shown that triazole-containing compounds can modulate neurotransmitter systems, which may offer therapeutic benefits for neurodegenerative diseases:

- Cognitive Enhancement : By inhibiting AChE, these compounds can increase acetylcholine levels in synaptic clefts, potentially improving cognitive function .

Case Study: In Vivo Studies

Preliminary in vivo evaluations indicated that certain triazole derivatives could reduce tumor growth in animal models while exhibiting minimal toxicity to normal tissues .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide exerts its effects typically involves interaction with specific molecular targets. These might include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique functional groups enable precise interactions, facilitating various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

Triazole-Containing Benzamide Derivatives

- N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-Yl)Nicotinamide (): Key Difference: Replaces the 3,4-difluorobenzamide group with a nicotinamide moiety. Implications: The absence of fluorine substituents may reduce metabolic stability compared to the fluorinated analog, as fluorination is known to resist oxidative degradation .

Fluorinated Aromatic Systems

- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide (): Molecular Weight: 589.1 g/mol; Melting Point: 175–178°C. Comparison: While structurally distinct (chromenone core), its dual fluorophenyl groups and sulfonamide moiety highlight the role of fluorination in enhancing lipophilicity and target engagement. The target compound’s difluorobenzamide may offer similar advantages .

Piperidine-Linked Compounds

- N-((3S,4S)-4-(3,4-Difluorophenyl)Piperidin-3-Yl)-2-Fluoro-4-(1-Methyl-1H-Pyrazol-5-Yl)Benzamide Hydrochloride ():

- Key Feature : A piperidine ring with a 3,4-difluorophenyl group and a pyrazole-substituted benzamide.

- Comparison : The stereochemistry (3S,4S) and pyrazole substitution may influence conformational stability, whereas the target compound’s triazole linker could provide rigidity for improved binding .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data

Key Observations :

- Fluorination Impact : Fluorinated analogs (e.g., ) often exhibit enhanced bioavailability and target selectivity due to increased electronegativity and metabolic stability .

- Triazole vs. Pyrazole Linkers : The target compound’s triazole may offer stronger hydrogen-bonding interactions compared to pyrazole-containing analogs (), though this requires experimental validation.

Biological Activity

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide is a novel compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound is synthesized through a multi-step process involving the triazole ring formation and subsequent modifications to introduce the piperidine and difluorobenzamide moieties. The key steps include:

- Formation of the Triazole Ring : Utilizing "click chemistry," azides react with alkynes in the presence of a copper catalyst to form the triazole structure.

- Carbonyl Introduction : The introduction of the carbonyl group is achieved through acylation reactions.

- Piperidine and Benzamide Formation : Final steps involve coupling reactions to attach the piperidine and difluorobenzamide groups.

2.1 Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses associated with tumor growth .

- Cell Line Studies : In vitro studies demonstrate that derivatives of triazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, including HCT116 and MDA-MB-231 . For example, a related triazole compound showed an IC50 of 0.43 µM against HCT116 cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative 1 | HCT116 | 0.43 | COX inhibition |

| Triazole Derivative 2 | MDA-MB-231 | 5.04 | Apoptosis induction |

2.2 Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties:

- Antibacterial Studies : Various studies have assessed the antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. Some derivatives have shown minimal inhibitory concentrations (MICs) in the range of single-digit µg/mL .

- Fungal Inhibition : Compounds have been evaluated for antifungal activity, demonstrating effectiveness against strains like Candida albicans and Aspergillus niger with MIC values below 10 µg/mL .

3.1 Clinical Trials

Recent clinical trials involving triazole-based compounds have highlighted their potential as therapeutic agents:

- Trial Overview : A phase I clinical trial evaluated a triazole derivative's safety and efficacy in patients with advanced solid tumors. Results indicated manageable toxicity levels and promising preliminary efficacy .

3.2 Comparative Studies

Comparative studies between various triazole derivatives indicate that structural modifications significantly impact biological activity:

- Structural Variations : Modifications in substituents on the triazole ring or piperidine nitrogen can enhance or reduce potency against specific cancer types or microbial strains .

4. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide?

- Methodology : Synthesis typically involves multi-step reactions starting with the formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent coupling with a piperidine derivative and fluorobenzamide groups is achieved using carbodiimide-based coupling reagents (e.g., EDC/HCl) in anhydrous DMF or DCM. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

- Key Considerations : Monitor reaction progress via TLC (silica gel, UV visualization) and optimize stoichiometry to minimize byproducts like unreacted intermediates.

Q. What safety precautions are critical when handling this compound?

- Methodology : Adhere to OSHA HCS guidelines (GHS classification: acute toxicity, skin/eye irritation). Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood. Avoid dust formation; store in airtight containers under inert gas (e.g., N₂) .

- Emergency Protocols : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention.

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Employ a combination of analytical techniques:

- NMR : Confirm aromatic proton environments (e.g., 3,4-difluorobenzamide protons at δ 7.2–7.8 ppm) and piperidine/triazole backbone integration .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₁₆ClF₂N₅O₂: 488.1024) .

- FTIR : Identify carbonyl stretches (~1680–1720 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole-piperidine coupling step?

- Methodology :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) for Buchwald-Hartwig couplings, which improve efficiency in aromatic systems .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to balance reactivity and byproduct formation .

- Temperature Control : Use microwave-assisted synthesis (80–100°C) to reduce reaction time from 24 hours to <6 hours .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodology :

- Dynamic NMR : Resolve rotational isomerism in piperidine or benzamide moieties by analyzing temperature-dependent splitting patterns .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) via single-crystal diffraction .

- Computational Modeling : Compare DFT-calculated NMR/IR spectra with experimental data to identify discrepancies in functional group assignments .

Q. How can researchers design experiments to assess the compound’s stability under varying pH conditions?

- Methodology :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Identify degradation products (e.g., hydrolyzed amide bonds) via LC-MS .

Q. What theoretical frameworks guide the study of this compound’s biological interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases or proteases). Validate with SPR or ITC assays .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity data to refine pharmacophore models .

Methodological Considerations for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.